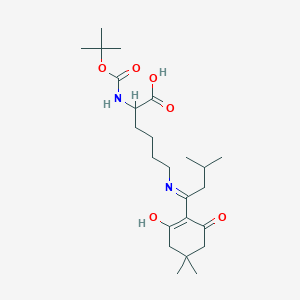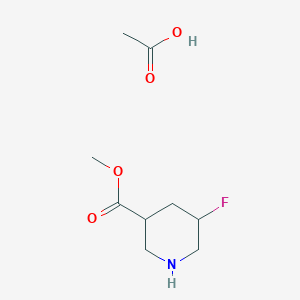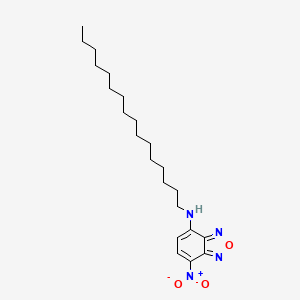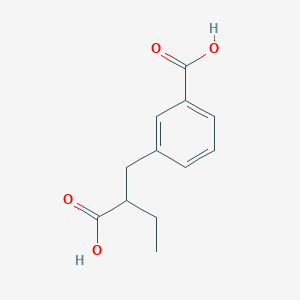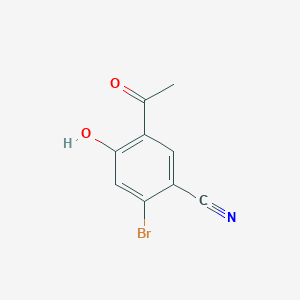
5-Acetyl-2-bromo-4-hydroxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-2-bromo-4-hydroxybenzonitrile is an organic compound with a complex structure that includes a bromine atom, a hydroxyl group, an acetyl group, and a nitrile group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-bromo-4-hydroxybenzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of 4-hydroxybenzonitrile, followed by acetylation. The reaction conditions often require the use of bromine or a brominating agent, and an acetylating agent such as acetic anhydride or acetyl chloride. The reactions are usually carried out under controlled temperatures and may require catalysts to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and high yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyl-2-bromo-4-hydroxybenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-acetyl-2-bromo-4-oxobenzonitrile, while reduction of the nitrile group can produce 5-acetyl-2-bromo-4-hydroxybenzylamine.
Aplicaciones Científicas De Investigación
5-Acetyl-2-bromo-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-2-bromo-4-hydroxybenzonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group can participate in electrophilic and nucleophilic interactions, respectively, making the compound a versatile reagent in organic synthesis. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-hydroxybenzonitrile: Lacks the acetyl group, making it less reactive in certain types of chemical reactions.
2-Bromo-5-hydroxybenzonitrile: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
Uniqueness
5-Acetyl-2-bromo-4-hydroxybenzonitrile is unique due to the presence of both an acetyl group and a bromine atom on the benzene ring, which provides a combination of reactivity and stability that is not found in many other compounds. This makes it particularly useful in synthetic organic chemistry and various industrial applications.
Propiedades
Número CAS |
115651-32-6 |
|---|---|
Fórmula molecular |
C9H6BrNO2 |
Peso molecular |
240.05 g/mol |
Nombre IUPAC |
5-acetyl-2-bromo-4-hydroxybenzonitrile |
InChI |
InChI=1S/C9H6BrNO2/c1-5(12)7-2-6(4-11)8(10)3-9(7)13/h2-3,13H,1H3 |
Clave InChI |
BFOQNYWRWSMYHS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C(=C1)C#N)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


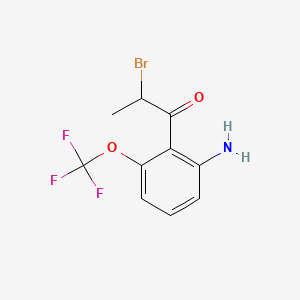
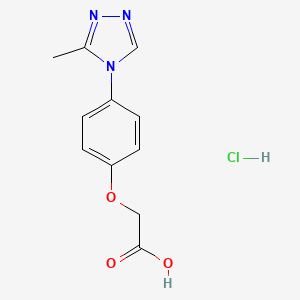


![Methyl 1-(6-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14057925.png)
